4-(2-Fluoroethoxy)aniline

Catalog No.
S765589
CAS No.
1547-12-2
M.F
C8H10FNO
M. Wt
155.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Fluoroethoxy)aniline

CAS Number

1547-12-2

Product Name

4-(2-Fluoroethoxy)aniline

IUPAC Name

4-(2-fluoroethoxy)aniline

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

InChI

InChI=1S/C8H10FNO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6,10H2

InChI Key

MLFLCOQJVCANJG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OCCF

Canonical SMILES

C1=CC(=CC=C1N)OCCF
  • Medicinal Chemistry

    The presence of an aniline group (attached amino group) suggests potential for 4-(2-Fluoroethoxy)aniline to be a scaffold for drug discovery. Aniline rings are present in many biologically active molecules and can participate in various interactions with target proteins []. The fluoroethoxy substituent could be a point of attachment for further functionalization to enhance potency or selectivity.

  • Material Science

4-(2-Fluoroethoxy)aniline is an organic compound with the molecular formula C8H10FNOC_8H_{10}FNO and a CAS number of 1547-12-2. It features a benzene ring that is substituted with both an aniline group (NH2-NH_2) and a 2-fluoroethoxy group (OCH2CH2F-OCH_2CH_2F). This unique structure imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

  • Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group in its precursor, 4-(2-fluoroethoxy)nitrobenzene, can be reduced to yield 4-(2-fluoroethoxy)aniline, typically using hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
  • Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols are used under basic conditions .

The synthesis of 4-(2-Fluoroethoxy)aniline typically involves the following steps:

  • Formation of Precursor: The reaction begins with 4-nitrophenol reacting with 2-fluoroethanol to produce 4-(2-fluoroethoxy)nitrobenzene.
  • Reduction: This nitro compound is then reduced to form 4-(2-Fluoroethoxy)aniline. The reduction can be performed using hydrogen gas with a palladium catalyst or through chemical reducing agents like iron powder in acidic conditions .

4-(2-Fluoroethoxy)aniline has several applications:

  • Medicinal Chemistry: It serves as a scaffold for drug discovery due to its structural features that are common in biologically active molecules.
  • Material Science: The compound can be utilized in synthesizing polymers and materials with specific properties.
  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules .

Several compounds exhibit structural similarities to 4-(2-Fluoroethoxy)aniline, including:

  • 4-(2-Fluoroethoxy)nitrobenzene: This is the precursor used in its synthesis and lacks the amino group.
  • 2-(Difluoromethoxy)aniline: Similar in having a fluorinated substituent but differs by having two fluorine atoms on the methoxy group.
  • 4-Fluoro-2-(2-fluoroethoxy)aniline: Contains both fluoro and ethoxy substituents but varies in substitution patterns on the aromatic ring.

Comparison Table

CompoundKey FeaturesUnique Aspects
4-(2-Fluoroethoxy)anilineAniline and fluoroethoxy groupsDual functional groups enhancing reactivity
4-(2-Fluoroethoxy)nitrobenzeneNitro group instead of aminoPrecursor for synthesis
2-(Difluoromethoxy)anilineTwo fluorine atoms on methoxyDifferent substitution pattern
4-Fluoro-2-(2-fluoroethoxy)anilineAdditional fluorine atomVariation in reactivity due to extra fluorine

This comparison highlights the unique structural features of 4-(2-Fluoroethoxy)aniline that may influence its reactivity and potential applications in various fields.

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(2-Fluoroethoxy)aniline

Dates

Modify: 2023-08-15

Explore Compound Types